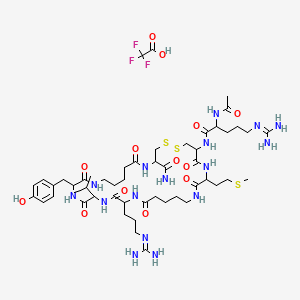![molecular formula C9H5ClF3N3O B12104158 2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core with chloro, methoxy, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine typically involves multi-step reactions. One common method starts with 6-methoxypyridine-3,4-diamine, which is reacted with ethyl trifluoropyruvate in ethanol under reflux conditions to form a mixture of regioisomers. This mixture is then treated with phosphorus oxychloride (POCl3) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound.
Scientific Research Applications
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies involving DNA sensing and other biochemical assays.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or interacting with receptors, altering cellular pathways and exerting therapeutic effects.
Materials Science: In OLEDs, the compound’s electronic properties facilitate efficient light emission through processes such as thermally activated delayed fluorescence (TADF).
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features, used as a CDK2 inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with applications in medicinal chemistry.
Uniqueness
2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in both medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H5ClF3N3O |
|---|---|
Molecular Weight |
263.60 g/mol |
IUPAC Name |
2-chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C9H5ClF3N3O/c1-17-6-2-4-5(3-14-6)15-7(8(10)16-4)9(11,12)13/h2-3H,1H3 |
InChI Key |
LXFXAZXCNYXMQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)N=C(C(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)




![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

amine](/img/structure/B12104135.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)
